methyl 3-(bromomethyl)-2-methylbenzoate
Description
Overview of Benzylic Halides as Versatile Synthetic Intermediates
The benzylic halide moiety is a key functional group in organic synthesis, characterized by a halogen atom attached to a carbon atom which is, in turn, bonded to an aromatic ring. The particular reactivity of benzylic halides, including the bromomethyl group in the title compound, stems from the stability of the intermediates formed during reactions.
Benzylic halides are excellent substrates for both SN1 and SN2 nucleophilic substitution reactions. nih.govsigmaaldrich.com The SN1 pathway is facilitated by the formation of a resonance-stabilized benzylic carbocation, while the SN2 pathway is also favorable, provided the benzylic carbon is not sterically hindered. nih.gov This dual reactivity allows for the introduction of a wide range of nucleophiles, forming new carbon-carbon and carbon-heteroatom bonds.
Furthermore, benzylic halides are crucial partners in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, enabling the formation of complex molecular scaffolds. The reactivity can be finely tuned by the electronic nature of the substituents on the aromatic ring, with electron-withdrawing groups increasing the reactivity of the benzylic position. chemicalbook.com The formation of stable benzylic radicals also makes these compounds suitable for radical-mediated transformations. chemicalbook.com
Scope and Research Focus on Methyl 3-(bromomethyl)-2-methylbenzoate Transformations
This compound (CAS Number: 1379358-75-4) is a bespoke reagent designed for specific applications in multi-step organic synthesis. Research involving this compound and its close isomers focuses on leveraging the reactive benzylic bromide for the construction of larger, more complex molecules.
The primary transformation of this intermediate is its reaction with nucleophiles to displace the bromide ion. This allows for the introduction of a variety of functional groups at the benzylic position. Furthermore, it is an excellent candidate for cross-coupling reactions, where a transition metal catalyst facilitates the formation of a new carbon-carbon bond between the benzylic carbon and another organic moiety. The presence of the methyl and methyl ester groups on the ring can influence the reaction outcomes and are often integral parts of the final target molecule's structure. This compound is particularly valuable in the synthesis of specifically substituted biaryl compounds and other complex structures relevant to medicinal chemistry and materials science.
Detailed Research Findings
While specific research articles detailing a wide range of transformations for this compound are not broadly available, its synthesis and reactivity can be understood from established chemical principles and patent literature concerning its isomers.
The synthesis of this compound typically starts from its precursor, methyl 2,3-dimethylbenzoate. The key transformation is a selective free-radical bromination of one of the methyl groups. This is commonly achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in a non-polar solvent like carbon tetrachloride.
Below is a representative synthetic scheme and a table detailing the expected reactivity based on analogous compounds.
Representative Synthesis of a Benzylic Bromide Precursor:
| Precursor | Reagents and Conditions | Product | Yield | Reference |
| Methyl 4-bromo-2-methylbenzoate | N-bromosuccinimide, benzoyl peroxide, carbon tetrachloride, reflux | Methyl 4-bromo-2-(bromomethyl)benzoate | 90% | |
| Methyl 2-methyl-3-nitrobenzoate | N-bromosuccinimide, 2,2'-azobis-2-methylpropanenitrile, carbon tetrachloride, reflux | Methyl 2-(bromomethyl)-3-nitrobenzoate | Not specified | nih.gov |
| Methyl 3-chloro-2-methylbenzoate | N-bromosuccinimide, benzoyl peroxide, carbon tetrachloride, 90°C | Methyl 2-(bromomethyl)-3-chlorobenzoate | 100% |
Expected Transformations of this compound:
| Reaction Type | Reagents and Conditions | Expected Product Class |
| Nucleophilic Substitution | Alcohols, Amines, Thiols, Cyanides | Ethers, Amines, Thioethers, Nitriles |
| Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(OAc)2), Base (e.g., Cs2CO3) | Diaryl methane (B114726) derivatives |
| Williamson Ether Synthesis | Sodium alkoxide | Aryl methyl ethers |
| Gabriel Synthesis | Potassium phthalimide, followed by hydrolysis | Primary benzylamine |
Structure
3D Structure
Properties
CAS No. |
1379358-75-4 |
|---|---|
Molecular Formula |
C10H11BrO2 |
Molecular Weight |
243.10 g/mol |
IUPAC Name |
methyl 3-(bromomethyl)-2-methylbenzoate |
InChI |
InChI=1S/C10H11BrO2/c1-7-8(6-11)4-3-5-9(7)10(12)13-2/h3-5H,6H2,1-2H3 |
InChI Key |
DSQFMTAUGZXHOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)OC)CBr |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 3 Bromomethyl 2 Methylbenzoate
Side-Chain Bromination of Methylated Benzoate (B1203000) Precursors
The most direct route to methyl 3-(bromomethyl)-2-methylbenzoate involves the selective bromination of the methyl group at the C-3 position of a methyl 2,3-dimethylbenzoate precursor. This transformation is a benzylic bromination, a type of free radical substitution reaction. masterorganicchemistry.com The benzylic C-H bonds are weaker than typical alkyl C-H bonds, making them susceptible to abstraction by radicals. masterorganicchemistry.com
N-Bromosuccinimide (NBS) is the reagent of choice for benzylic brominations due to its ability to provide a low, constant concentration of elemental bromine (Br₂) during the reaction. masterorganicchemistry.comchadsprep.com This characteristic is crucial for minimizing competitive side reactions, such as the electrophilic addition of bromine across the aromatic ring. chadsprep.com The reaction, often referred to as the Wohl-Ziegler reaction, involves the homolytic cleavage of the N-Br bond in NBS to initiate a radical chain reaction. masterorganicchemistry.comwikipedia.org
The general mechanism proceeds through three main stages:
Initiation: A radical initiator generates a small number of bromine radicals (Br•).
Propagation: A bromine radical abstracts a benzylic hydrogen from the methyl group on the benzoate precursor, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the desired bromomethyl product and another bromine radical, which continues the chain. chemistrysteps.com
Termination: The reaction ceases when radicals combine with each other.
The initiation of the radical chain process is not spontaneous and requires an external energy source. This is typically achieved through the addition of a radical initiator or by using ultraviolet (UV) light. wikipedia.orgpearson.com Common chemical initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). commonorganicchemistry.com These molecules readily decompose upon heating to form free radicals, which then start the bromination chain reaction.
Reaction conditions are critical for maximizing the yield of the desired product. The process is typically carried out at elevated temperatures, often by refluxing the reaction mixture, to facilitate the decomposition of the initiator and promote the radical chain reaction. wikipedia.orgcommonorganicchemistry.com
| Initiator | Typical Condition | Mechanism of Action | Reference |
|---|---|---|---|
| Azobisisobutyronitrile (AIBN) | Heating (reflux) | Thermal decomposition releases nitrogen gas and generates two cyanoisopropyl radicals. | commonorganicchemistry.comchemicalbook.com |
| Benzoyl Peroxide (BPO) | Heating (reflux) | Thermal decomposition breaks the weak oxygen-oxygen bond to form two benzoyloxy radicals. | commonorganicchemistry.comechemi.com |
| UV Light (hν) | Irradiation | Photochemical energy induces homolytic cleavage of the N-Br bond in NBS or Br₂ molecules. | masterorganicchemistry.compearson.com |
The choice of solvent significantly impacts the outcome of NBS-mediated brominations. Historically, carbon tetrachloride (CCl₄) was the preferred solvent due to its inertness and ability to promote the radical pathway. wikipedia.orgcommonorganicchemistry.com However, due to its toxicity and environmental concerns, it has been largely replaced. masterorganicchemistry.comgoogle.com
The selectivity between side-chain (benzylic) bromination and aromatic ring (electrophilic) bromination is highly dependent on the solvent. Non-polar solvents generally favor the desired radical side-chain bromination. In contrast, polar solvents can promote ionic pathways, leading to undesired electrophilic aromatic substitution. manac-inc.co.jp Acetonitrile, for instance, has been shown to increase reactivity but can also favor nuclear bromination in highly activated aromatic systems. mdma.ch Therefore, careful solvent selection is necessary to ensure high yields of the target compound.
| Solvent | Polarity | Typical Outcome with NBS | Reference |
|---|---|---|---|
| Carbon Tetrachloride (CCl₄) | Non-polar | Classic solvent for high selectivity in benzylic bromination. | wikipedia.orgcommonorganicchemistry.com |
| Cyclohexane | Non-polar | An effective and less toxic alternative to CCl₄ for side-chain bromination. | google.comgoogle.com |
| Benzene (B151609) | Non-polar | Can be used, but reactions may be slower compared to CCl₄. | google.com |
| Acetonitrile (CH₃CN) | Polar Aprotic | Increases reaction rates but can favor electrophilic ring bromination in some substrates. | mdma.chgoogle.com |
Esterification Routes to Obtain Benzoate Scaffolds
The precursor for the bromination step, methyl 2,3-dimethylbenzoate, is typically synthesized from its corresponding carboxylic acid, 2,3-dimethylbenzoic acid. The most common method for this conversion is Fischer esterification. scribd.com This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of methanol (B129727), with a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid serving as the catalyst. mdpi.comresearchgate.net
Alternatively, the conversion can be achieved under milder conditions by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). echemi.com The resulting 2,3-dimethylbenzoyl chloride is then reacted with methanol to yield the desired ester. This two-step process avoids the use of strong acids and high temperatures.
Regioselective Functionalization Strategies for Bromomethyl Group Introduction
A key challenge in the synthesis of this compound is achieving regioselectivity. The precursor, methyl 2,3-dimethylbenzoate, possesses two methyl groups at the C-2 and C-3 positions. The bromination must selectively occur at the C-3 methyl group.
This selectivity is primarily governed by steric hindrance. The methyl group at the C-2 position is ortho to the bulky methyl ester group (-COOCH₃). This proximity sterically hinders the approach of the bromine radical, making hydrogen abstraction from the C-2 methyl group less favorable. chemistrysteps.com In contrast, the methyl group at the C-3 position is less sterically encumbered, allowing the radical to abstract a hydrogen atom more readily. This leads to the preferential formation of the 3-(bromomethyl) isomer. masterorganicchemistry.comchemistrysteps.com
Multi-Step Synthetic Sequences Incorporating the Compound
This compound is not typically an end product but rather a versatile intermediate in multi-step syntheses. The bromomethyl group is a reactive functional handle, serving as a potent electrophile for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups and the construction of more complex molecular architectures.
For example, this compound can be used in the synthesis of pharmaceutically active compounds and other complex organic materials. google.comgoogle.com The benzyl (B1604629) bromide moiety can react with nucleophiles such as amines, cyanides, or azides to form new carbon-nitrogen or carbon-carbon bonds, extending the molecular framework. google.comprepchem.com Its role as a building block is evident in synthetic pathways where precise substitution patterns on an aromatic ring are required. The synthesis of anastrozole, an aromatase inhibitor, involves intermediates structurally similar to this compound, highlighting the importance of such compounds in medicinal chemistry. google.comgoogle.com
Synthetic Utility As a Key Building Block in Organic Chemistry
Precursor in the Synthesis of Diverse Organic Molecules
Methyl 3-(bromomethyl)-2-methylbenzoate serves as a versatile precursor for a variety of more complex organic molecules. The reactive benzylic bromide allows for straightforward nucleophilic substitution reactions, enabling the attachment of this building block to a wide range of substrates. While specific examples detailing the extensive use of this compound (CAS 1379358-75-4) are not widely documented in prominent literature, the reactivity of its isomers is well-established, highlighting the synthetic potential of this class of compounds. sigmaaldrich.comuni.lu
For instance, the related isomer, methyl 2-(bromomethyl)-3-nitrobenzoate, is a crucial intermediate in the synthesis of Lenalidomide, an important immunomodulatory drug used in cancer therapy. organic-chemistry.orggoogle.com In this synthesis, the bromomethyl group reacts with an amine to form a new carbon-nitrogen bond, which is a key step in constructing the isoindolinone core of the final drug molecule. google.com Another isomer, methyl 3-(bromomethyl)benzoate, is used as a reagent in the synthesis of other chemical compounds. nih.gov The analogous reactivity is anticipated for this compound, positioning it as a valuable starting material for creating diverse molecular scaffolds.
Applications in the Construction of Complex Carbon Frameworks
The structure of this compound is well-suited for the construction of intricate carbon skeletons, including both heterocyclic and macrocyclic systems.
The generation of heterocyclic structures is a cornerstone of medicinal chemistry and materials science. Building blocks containing both an electrophilic center and a group that can participate in cyclization are highly valuable. While direct, published applications of this compound in the synthesis of heterocycles are scarce, the chemistry of its isomers is illustrative.
The synthesis of isoindolinones, a class of nitrogen-containing heterocycles, often involves the reaction of a 2-(bromomethyl)benzoate derivative with a primary amine. nih.govorganic-chemistry.org For example, the synthesis of novel 3-methylated analogs of biologically active isoindolinones has been achieved through various synthetic routes, often starting from precursors like 2-acetylbenzonitrile. nih.gov The synthesis of the drug Lenalidomide prominently features the cyclization of an intermediate derived from methyl 2-(bromomethyl)-3-nitrobenzoate to form the core isoindolinone ring system. google.com
Similarly, isocoumarins, which are oxygen-containing heterocycles, are another important class of compounds. organic-chemistry.orgnih.govnih.govias.ac.in Their synthesis can be achieved through various methods, including the cyclization of 2-alkenylbenzoic acids or palladium-catalyzed reactions of o-halobenzoates. organic-chemistry.orgias.ac.in A metal-free synthesis of 3-substituted isocoumarins has been developed starting from 2-(bromomethyl)benzoic acid, an isomer of the title compound's corresponding carboxylic acid. nih.gov This suggests that this compound could potentially be utilized in analogous strategies for forming heterocyclic systems.
Macrocycles are large ring structures that are of significant interest in drug discovery and host-guest chemistry. Their synthesis often relies on strategies that bring two reactive ends of a linear precursor together in a cyclization step. Although no specific examples of using this compound for macrocycle assembly are found in the searched literature, the reactivity of its functional groups is suitable for such applications. The benzylic bromide can react with a nucleophile at one end of a long chain, while the ester group at the other end could be used in a subsequent lactonization or amidation reaction to close the ring.
Participation in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound possesses a benzylic bromide, a functional group known to participate in such reactions. While the parent ring is not halogenated, the closely related compound, methyl 3-bromo-2-(bromomethyl)benzoate, is described as a dihalogenated aromatic intermediate for cross-coupling cascades, indicating the utility of both the aryl bromide and benzylic bromide moieties in these transformations. chemshuttle.com
Common cross-coupling reactions where the benzylic bromide of this compound could potentially participate include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a new carbon-carbon bond. This reaction is widely used to couple sp3-hybridized carbons (like the benzylic carbon) with aryl or vinyl groups. nih.govnih.gov A transition-metal-free Suzuki-type coupling has been reported for benzyl (B1604629) halides with boronic acids. researchgate.net
Heck Reaction: While typically involving aryl or vinyl halides, variations for benzylic halides exist. This reaction would couple the benzylic position to an alkene. libretexts.orgorganic-chemistry.orgbeilstein-journals.orgyoutube.com
Sonogashira Coupling: This reaction couples a halide with a terminal alkyne to form an internal alkyne. It is a powerful method for constructing carbon-carbon triple bonds. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.orgresearchgate.net
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between a halide and an amine, and it is a key method for synthesizing arylamines and their derivatives. organic-chemistry.orgchemspider.com
The table below summarizes the key features of these major cross-coupling reactions.
| Reaction Name | Reactants | Bond Formed | Catalyst System (Typical) |
| Suzuki-Miyaura Coupling | Organohalide + Organoboron compound | C-C | Pd catalyst + Base |
| Heck Reaction | Organohalide + Alkene | C-C | Pd catalyst + Base |
| Sonogashira Coupling | Organohalide + Terminal Alkyne | C-C (triple) | Pd catalyst + Cu co-catalyst + Base |
| Buchwald-Hartwig Amination | Organohalide + Amine | C-N | Pd catalyst + Base |
Development of New Synthetic Methodologies Utilizing the Compound
A key aspect of modern organic chemistry is the development of new synthetic methods that offer improved efficiency, selectivity, or substrate scope. researchgate.net While this compound is commercially available, there is a lack of published research where it has been a central substrate in the development of a novel synthetic methodology. sigmaaldrich.com However, new methods are constantly being developed for reactions where it could be a suitable substrate. For example, a palladium-catalyzed nucleomethylation of alkynes has been developed for the synthesis of methylated heteroaromatic compounds, a process that constructs the heterocycle and introduces a methyl group in one step. nih.gov A compound like this compound could potentially be a target for synthesis or a building block in the development of similar new transformations.
Derivatization and Advanced Functionalization Strategies for Methyl 3 Bromomethyl 2 Methylbenzoate
Methyl 3-(bromomethyl)-2-methylbenzoate is a bifunctional molecule featuring two key reactive sites: a highly labile benzylic bromide and a stable methyl ester. This unique arrangement allows for a range of derivatization and functionalization strategies, enabling its use as a versatile building block in organic synthesis. The strategic manipulation of these functional groups permits the development of complex molecular architectures.
Spectroscopic Characterization and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous confirmation of the structure of methyl 3-(bromomethyl)-2-methylbenzoate.
¹H NMR Spectroscopy:
Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons. For this compound, the expected signals in the ¹H NMR spectrum would correspond to the aromatic protons, the methyl ester protons, the benzylic protons of the bromomethyl group, and the protons of the methyl group attached to the benzene (B151609) ring.
A representative ¹H NMR spectrum of a related compound, methyl 2-(bromomethyl)-3-nitrobenzoate, shows characteristic peaks at δ= 8.16 (d, 1H), 8.11 (d, 1H), 7.74 (t, 1H), 5.03 (s, 2H), and 3.92 (s, 3H). chemicalbook.com The signals for the aromatic protons typically appear in the downfield region (around 7-8 ppm), while the methyl ester protons would be expected around 3.9 ppm. The benzylic protons of the bromomethyl group are characteristically shifted downfield due to the electronegativity of the bromine atom, and the protons of the methyl group on the ring would appear further upfield.
¹³C NMR Spectroscopy:
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The spectrum would show signals for the carbonyl carbon of the ester, the aromatic carbons, the methyl ester carbon, the benzylic carbon of the bromomethyl group, and the methyl carbon attached to the ring.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.
Key expected IR absorption bands include:
C=O stretch (ester): A strong absorption band typically in the region of 1720-1740 cm⁻¹.
C-O stretch (ester): Bands in the 1300-1000 cm⁻¹ region.
Aromatic C=C stretches: Multiple bands in the 1600-1450 cm⁻¹ region.
C-H stretches (aromatic and aliphatic): Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and bromomethyl groups) appear just below 3000 cm⁻¹.
C-Br stretch: A weaker absorption band typically found in the lower frequency region of the spectrum.
The NIST WebBook provides an IR spectrum for the isomeric methyl 3-(bromomethyl)benzoate, which can serve as a reference for identifying the characteristic functional group absorptions. nist.gov
Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.
For this compound (C₁₀H₁₁BrO₂), the expected monoisotopic mass is approximately 241.99425 Da. uni.lu The mass spectrum would show a molecular ion peak [M]⁺ corresponding to this mass. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Fragmentation patterns observed in the mass spectrum provide further structural information. Common fragmentation pathways for this molecule would likely involve the loss of the bromine atom, the methoxy (B1213986) group (-OCH₃), or the entire ester group. The mzCloud database contains mass spectral data for the related methyl 3-(bromomethyl)benzoate, showing 97 spectra that can be used for comparative analysis. mzcloud.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic UV absorption bands due to π → π* transitions of the benzene ring. The substitution pattern on the benzene ring influences the wavelength and intensity of these absorptions. While specific UV-Vis data for this compound is not detailed in the provided search results, it is a standard technique used in the characterization of such compounds.
Chromatographic Techniques (e.g., HPLC, LC-MS) for Purity Assessment in Research Samples
Chromatographic techniques are essential for assessing the purity of chemical samples. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful methods for separating the target compound from any impurities, starting materials, or byproducts.
In a typical HPLC analysis, a solution of the sample is passed through a column packed with a stationary phase. The components of the mixture are separated based on their differential interactions with the stationary and mobile phases. A detector, often a UV detector, is used to monitor the eluting components, producing a chromatogram where each peak corresponds to a different compound. The area of the peak for this compound relative to the total area of all peaks provides a measure of its purity. For instance, a related compound, methyl 2-(bromomethyl)-3-nitrobenzoate, was analyzed by HPLC with a retention time of 4.33 minutes. chemicalbook.com
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the identification of the separated components by their mass-to-charge ratio. This is particularly useful for identifying unknown impurities. Several suppliers provide documentation including HPLC and LC-MS data for related compounds, which can be used as a reference for method development. bldpharm.combldpharm.com
Table of Spectroscopic and Chromatographic Data
| Technique | Parameter | Observed/Expected Value |
| ¹H NMR | Chemical Shift (δ) | Aromatic H: ~7-8 ppm; -CH₂Br: ~4.5-5.0 ppm; -OCH₃: ~3.9 ppm; Ar-CH₃: ~2.3-2.5 ppm |
| ¹³C NMR | Chemical Shift (δ) | C=O: ~165-170 ppm; Aromatic C: ~125-140 ppm; -OCH₃: ~52 ppm; -CH₂Br: ~30-35 ppm; Ar-CH₃: ~15-20 ppm |
| IR | Wavenumber (cm⁻¹) | C=O: ~1720-1740; C-O: ~1300-1000; Aromatic C=C: ~1600-1450 |
| MS | Molecular Ion (m/z) | [M]⁺ and [M+2]⁺ at ~242 and ~244 |
| HRMS | Exact Mass | ~241.99425 Da for C₁₀H₁₁⁷⁹BrO₂ |
| HPLC | Purity | Typically >95% for research grade samples |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of modern computational chemistry, providing a framework to predict and analyze a molecule's geometric and electronic properties with a high degree of accuracy. For a molecule like methyl 3-(bromomethyl)-2-methylbenzoate, DFT calculations, typically employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine its most stable three-dimensional conformation.
These calculations would yield optimized bond lengths, bond angles, and dihedral angles. This data is crucial for understanding the steric and electronic interactions between the substituents on the benzene (B151609) ring: the methyl group, the bromomethyl group, and the methyl ester group. For instance, the proximity of the ortho-methyl group to the methyl ester can influence the planarity of the ester group relative to the aromatic ring. Similarly, the interaction between the bromomethyl group and the adjacent substituents would be reflected in the calculated bond angles and lengths.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C(ar)-C(ar) (average) | ~1.39 Å |
| C(ar)-C(methyl) | ~1.51 Å | |
| C(ar)-C(ester) | ~1.50 Å | |
| C(ar)-C(bromomethyl) | ~1.52 Å | |
| C-Br | ~1.95 Å | |
| C=O | ~1.21 Å | |
| C-O(ester) | ~1.35 Å | |
| Bond Angle | C(ar)-C(ar)-C(methyl) | ~121° |
| C(ar)-C(ar)-C(ester) | ~119° | |
| C(ar)-C(ar)-C(bromomethyl) | ~118° | |
| Note: These are representative values and would require specific calculations for confirmation. |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of the HOMO and LUMO and the energy gap between them are critical indicators of a molecule's reactivity and kinetic stability.
For this compound, the HOMO would likely be localized on the electron-rich aromatic ring, while the LUMO would be expected to have significant contributions from the antibonding orbitals associated with the carbonyl group of the ester and the C-Br bond of the bromomethyl group. A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more susceptible to electrophilic and nucleophilic attack. FMO analysis can predict the most likely sites for such attacks. For example, the regions of the molecule with the largest HOMO lobes are indicative of sites prone to electrophilic attack, while regions with large LUMO lobes suggest sites susceptible to nucleophilic attack.
Table 2: Hypothetical FMO Properties of this compound
| Parameter | Value (in eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -0.5 to -1.5 |
| HOMO-LUMO Gap | 5.5 to 6.5 |
| Note: These are estimated values and actual computational results may vary. |
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by localizing the molecular orbitals into orbitals that correspond to the familiar Lewis structures of lone pairs, core orbitals, and bonds. This method is particularly useful for understanding charge distribution and delocalization effects, which contribute to molecular stability.
In the case of this compound, NBO analysis would quantify the natural atomic charges on each atom, revealing the electrophilic and nucleophilic centers. For instance, the carbon atom of the bromomethyl group is expected to be electrophilic due to the electron-withdrawing nature of the bromine atom. The analysis also details hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of a filled bonding or lone pair orbital with an adjacent empty antibonding orbital. A key aspect to investigate would be the interaction between the p-orbitals of the benzene ring and the sigma-antibonding orbital of the C-Br bond, which can provide insights into the stability of the benzylic bromide.
Table 3: Hypothetical NBO Charges on Key Atoms of this compound
| Atom | Natural Charge (e) |
| C (bromomethyl) | +0.10 to +0.20 |
| Br | -0.15 to -0.25 |
| C (carbonyl) | +0.40 to +0.50 |
| O (carbonyl) | -0.45 to -0.55 |
| Note: These are illustrative charge distributions. |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is an indispensable tool for elucidating the pathways of chemical reactions. For this compound, a primary area of interest would be nucleophilic substitution reactions at the benzylic carbon of the bromomethyl group. Such reactions are common for benzyl (B1604629) halides. vaia.comgla.ac.uk
Theoretical calculations can be used to model the reaction pathway, for example, with a nucleophile like hydroxide (B78521) or an amine. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. These models can also help to determine whether the reaction proceeds through an S_N1 mechanism, involving a stable benzylic carbocation intermediate, or an S_N2 mechanism, involving a concerted backside attack by the nucleophile. The stability of the benzylic radical is also a factor in potential free-radical reactions. researchgate.netmasterorganicchemistry.com The resonance stabilization of a benzylic carbocation or radical by the adjacent aromatic ring is a key factor that influences the reaction mechanism. vaia.commasterorganicchemistry.com
By comparing the activation energies of different possible pathways, chemists can predict the most favorable reaction mechanism and the likely products. This predictive power is invaluable in designing synthetic routes and understanding reaction outcomes.
Emerging Research Directions and Future Innovations
Development of Greener Synthetic Routes for Methyl 3-(bromomethyl)-2-methylbenzoate
Traditional synthetic routes to this compound and related compounds often rely on classical benzylic bromination and esterification reactions. These methods, while effective, frequently involve hazardous reagents such as elemental bromine, solvents like carbon tetrachloride, and strong mineral acids, leading to significant environmental and safety concerns. nih.govgoogle.com The future of its synthesis lies in the adoption of green chemistry principles, focusing on minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Current research is steering towards two main areas for improvement: the esterification process and the bromination step.
Greener Esterification: The initial step often involves the esterification of 3-(bromomethyl)-2-methylbenzoic acid or a related precursor. Conventional methods typically use an excess of methanol (B129727) with a strong acid catalyst like sulfuric acid. Emerging greener alternatives focus on replacing homogeneous, corrosive acid catalysts with recyclable solid acid catalysts. Materials such as phosphoric acid-modified Montmorillonite K10 clay are showing promise for the solvent-free esterification of substituted benzoic acids. scispace.com Another innovative approach is the use of N-bromosuccinimide (NBS) not as a brominating agent, but as a metal-free catalyst for direct esterification, which can be performed under mild, neat conditions, simplifying the work-up and allowing for catalyst recycling. sigmaaldrich.com
Greener Bromination: The critical benzylic bromination of the methyl group is a key focus for green innovation. Traditional methods often employ radical initiators and hazardous solvents. Future--forward approaches include:
Enzymatic Halogenation: The use of halogenase enzymes, such as FADH2-dependent halogenases, offers a highly selective and environmentally benign method for incorporating bromine atoms. organic-chemistry.orgnih.govbldpharm.com These biocatalytic systems operate under mild conditions in aqueous media, avoiding harsh reagents and toxic solvents. While not yet applied specifically to this molecule, the substrate scope of these enzymes is continually being expanded. bldpharm.com
Alternative Brominating Agents: Safer and more sustainable brominating agents are being explored. A combination of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an aqueous acidic medium provides an effective system for the regioselective benzylic bromination of toluene (B28343) derivatives, presenting a non-hazardous alternative to liquid bromine. chemscene.com
Photobromination: Light-induced reactions, or photobromination, using reagents like N-bromosuccinimide can be performed in greener solvents, such as acetonitrile, instead of chlorinated hydrocarbons. organic-chemistry.org
A hypothetical greener synthesis of this compound could involve the esterification of 2,3-dimethylbenzoic acid using a solid acid catalyst, followed by a highly selective enzymatic or photocatalytic bromination of the 3-methyl group.
| Synthetic Step | Traditional Method | Emerging Greener Alternative | Key Advantages of Greener Route |
| Esterification | Sulfuric acid catalyst in excess methanol | Solid acid catalyst (e.g., modified clay) or NBS catalyst (neat) scispace.comsigmaaldrich.com | Avoids corrosive mineral acids, allows for catalyst recycling, reduces solvent waste. |
| Bromination | N-Bromosuccinimide (NBS) with AIBN in CCl₄ | Enzymatic bromination or NaBr/NaBrO₃ in water organic-chemistry.orgnih.govchemscene.com | Avoids toxic solvents and radical initiators, uses water as a solvent, highly selective. |
Exploration of Novel Catalytic Transformations Involving the Compound
The dual reactivity of this compound, stemming from its benzylic bromide and its substituted aromatic ring, makes it a prime candidate for a variety of novel catalytic transformations. The development of new catalytic systems is set to unlock more efficient and selective ways to construct complex molecules from this intermediate.
The benzylic bromide is a powerful functional group for nucleophilic substitution and is highly reactive in cross-coupling reactions. While established, palladium-catalyzed cross-coupling reactions like the Suzuki and Negishi reactions are continually being improved. nih.govsigmaaldrich.comresearchgate.net For instance, research into highly active palladium catalysts allows for the selective coupling at the C(sp²)-Br bond in molecules containing both aryl and benzyl (B1604629) bromide functionalities. nih.gov This suggests that this compound could be selectively coupled at the benzylic position, leaving the aromatic ring intact for subsequent transformations.
Emerging areas of catalytic research that hold promise for this compound include:
Photoredox Catalysis: This rapidly developing field uses light to drive chemical reactions via single-electron transfer. The benzylic bromide moiety is an excellent radical precursor under photoredox conditions. scispace.com This could enable novel carbon-carbon and carbon-heteroatom bond formations that are difficult to achieve with traditional methods, such as atom transfer radical addition (ATRA) reactions. scispace.com
C-H Activation: Direct functionalization of C-H bonds is a major goal in modern synthetic chemistry. While the compound itself is a product of C-H functionalization (bromination of a methyl group), its aromatic C-H bonds could be targeted in further catalytic reactions. researchgate.netrsc.orgrsc.org For example, transition-metal catalysts could direct the arylation or alkylation of the benzene (B151609) ring at positions ortho to the existing substituents, providing access to highly functionalized aromatic structures.
Dual Catalysis: Combining different catalytic cycles in one pot can lead to highly efficient and complex transformations. This compound could be used in dual catalytic systems where the benzylic bromide is activated by one catalyst (e.g., a photoredox catalyst) and another functional group is transformed by a second catalyst (e.g., a transition metal cross-coupling catalyst).
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. The synthesis and subsequent reactions of this compound are well-suited for this technological shift.
Benzylic brominations, which can be highly exothermic and generate corrosive byproducts like HBr, are often safer to conduct in flow reactors. The small reaction volumes and high surface-area-to-volume ratios in these systems allow for excellent temperature control, minimizing the risk of runaway reactions and improving product selectivity. A continuous-flow protocol for the photobromination of benzylic compounds using NBS and a compact fluorescent lamp (CFL) has been successfully demonstrated, notably replacing hazardous chlorinated solvents with acetonitrile. organic-chemistry.org This approach could be directly adapted for the large-scale, automated production of this compound.
Furthermore, the integration of flow chemistry with automated platforms enables rapid reaction optimization and the creation of molecular libraries. By systematically varying reaction parameters such as temperature, residence time, and reagent stoichiometry, optimal conditions for the synthesis and derivatization of this compound can be quickly identified. This is particularly valuable for exploring the novel catalytic transformations discussed previously, allowing for high-throughput screening of catalysts, ligands, and reaction partners.
| Parameter | Batch Synthesis | Flow Chemistry / Automated Synthesis | Advantages of Flow/Automation |
| Safety | Potential for thermal runaway in exothermic reactions. | Superior heat transfer and smaller reaction volumes mitigate risks. organic-chemistry.org | Enhanced operational safety, especially for hazardous reactions. |
| Scalability | Scaling up can be non-linear and challenging. | Straightforward scaling by running the system for longer periods. | More predictable and seamless transition from lab to industrial scale. |
| Process Control | Difficult to precisely control temperature and mixing. | Precise control over temperature, pressure, and residence time. | Higher reproducibility and product consistency. |
| Optimization | Slow, sequential optimization of parameters. | Rapid, automated screening of a wide range of conditions. | Accelerated discovery of optimal synthetic routes and new reactions. |
Interdisciplinary Applications in Materials Science and Chemical Biology Research (Focusing on Chemical Utility)
The unique substitution pattern of this compound makes it a valuable and versatile building block for creating functional molecules for materials science and chemical biology. Its chemical utility lies in its ability to act as a scaffold, introducing a specific, rigid geometry and reactive handles for further elaboration.
In Materials Science: The compound's structure can be incorporated into larger molecular architectures to create novel polymers and functional materials. The benzylic bromide is a classic initiator for atom transfer radical polymerization (ATRP), a controlled polymerization technique used to synthesize well-defined polymers with specific architectures. By using this compound as an initiator, polymers with a benzoate (B1203000) end-group can be created. This end-group can then be further modified, for example, by hydrolysis to a carboxylic acid, allowing the polymer to be grafted onto surfaces or to self-assemble into complex nanostructures. The aromatic core also imparts rigidity and can influence the thermal and mechanical properties of the resulting polymer.
In Chemical Biology: In the quest for new therapeutics and molecular tools to study biological systems, building blocks that allow for systematic structural modification are highly sought after. This compound serves as a key synthon for introducing a 2-methyl-3-(methoxycarbonyl)benzyl moiety into a larger molecule. This is particularly relevant in the synthesis of:
Bioactive Molecules: The reactive benzylic bromide allows for facile coupling with various nucleophiles (amines, thiols, alcohols), which are common functionalities in biologically active compounds. This enables the construction of libraries of related compounds for screening against biological targets such as enzymes or receptors. nih.govmdpi.commdpi.com For example, related benzyl bromides are key intermediates in the synthesis of drugs like Lenalidomide. google.comchemicalbook.com
Chemical Probes: Chemical probes are small molecules used to study the function of proteins and other biomolecules. The compound can be used to create probes where the benzoate portion acts as a recognition element for a protein's binding site, while the benzylic position can be used to attach a reporter tag (like a fluorophore) or a reactive group for covalent labeling. The development of selective inhibitors for bromodomains, a class of epigenetic reader proteins, has utilized fragments with similar structural motifs. nih.gov
The steric hindrance provided by the ortho-methyl group can influence the conformation of the final molecule, which can be critical for achieving selective binding to a biological target. The ester group provides an additional point for modification or can participate in hydrogen bonding interactions within a protein binding pocket.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
